4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazolyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine structureThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazolyl and methoxyphenyl groups may contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic reactions.
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: Used in various chemical and biological studies.
(E)-4-methoxyphenyl 3-(4-methoxyphenyl)acrylate: Utilized in organic synthesis and material science.
Uniqueness
4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C30H25F3N4O |
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Molecular Weight |
514.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C30H25F3N4O/c1-18-7-5-9-22(15-18)27-20(3)28(23-10-6-8-19(2)16-23)37(36-27)29-34-25(17-26(35-29)30(31,32)33)21-11-13-24(38-4)14-12-21/h5-17H,1-4H3 |
InChI Key |
MYHLDDXPBYGRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC)C5=CC=CC(=C5)C)C |
Origin of Product |
United States |
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